molecular formula C16H22FNO3 B13311071 tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate

tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate

Cat. No.: B13311071
M. Wt: 295.35 g/mol
InChI Key: LOZOBNJXEDLXHO-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorophenyl-containing precursor. One common method involves the use of ketoreductases for chiral selective reduction, which has been optimized for high conversion rates and chiral selectivity . The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimal parameters being 40°C, pH 7.0, and specific enzyme loading .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethylsulfoxide, various ketoreductases, and specific catalysts like palladium for cross-coupling reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction reactions can yield chiral alcohols, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of specific functional groups on biological activity. Its chiral properties make it valuable for studying stereochemistry in biological systems .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. For example, it is used in the synthesis of antidepressants like Citalopram and Escitalopram oxalate .

Industry

In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its chiral nature and ability to undergo selective reduction make it particularly valuable in the synthesis of enantiomerically pure compounds .

Properties

Molecular Formula

C16H22FNO3

Molecular Weight

295.35 g/mol

IUPAC Name

tert-butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-10-5-4-9-14(19)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,20)

InChI Key

LOZOBNJXEDLXHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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